In Vitro Potency: MNITMT Exhibits Higher Potency in Human Mixed Lymphocyte Reaction Compared to Azathioprine
In the human mixed lymphocyte reaction (MLR), a standard in vitro model of T-cell alloreactivity, MNITMT demonstrates an ED50 of 2.7 μM . In cross-study comparison, azathioprine (AZA) exhibited an IC50 of 3 μg/mL (approximately 10.8 μM) under comparable human MLR conditions [1]. This represents a ~4-fold higher molar potency for MNITMT relative to AZA in this key immunosuppressive assay.
| Evidence Dimension | Inhibition of human mixed lymphocyte reaction (MLR) in vitro |
|---|---|
| Target Compound Data | ED50 = 2.7 μM |
| Comparator Or Baseline | Azathioprine (AZA) IC50 = 3 μg/mL (approx. 10.8 μM) |
| Quantified Difference | ~4-fold higher molar potency for MNITMT |
| Conditions | Human peripheral blood mononuclear cells (PBMC) in MLR assay |
Why This Matters
Higher in vitro potency translates to a wider therapeutic window, enabling lower dosing requirements and reduced off-target exposure in cell-based studies.
- [1] Transplant Immunology. 1999;7(3):141-147. A comparison of the sensitivity of pig and human peripheral blood mononuclear cells to the antiproliferative effects of traditional and newer immunosuppressive agents. DOI: 10.1016/S0966-3274(99)80033-1. View Source
